DAPI (dihydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

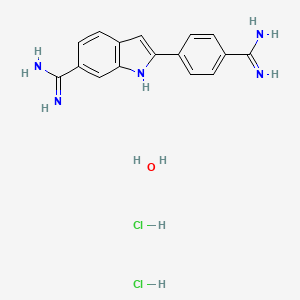

DAPI (4’,6-diamidino-2-phenylindole, dihydrochloride) is a fluorescent dye that binds strongly to adenine-thymine-rich regions in DNA. It is widely used in fluorescence microscopy, flow cytometry, and chromosome staining due to its ability to emit blue fluorescence when bound to DNA . This compound is particularly useful for staining the nuclei of cells in various biological samples, making it a valuable tool in molecular biology and cell biology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

DAPI (dihydrochloride) is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form 2-phenylindole. This intermediate is then subjected to a series of reactions, including reduction and amidination, to yield 4’,6-diamidino-2-phenylindole .

Industrial Production Methods

In industrial settings, the production of DAPI (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

DAPI (dihydrochloride) primarily undergoes binding reactions with DNA. It binds to the minor groove of double-stranded DNA, specifically at adenine-thymine-rich regions . This binding results in a significant enhancement of fluorescence, making it a valuable tool for DNA visualization.

Common Reagents and Conditions

The binding of DAPI to DNA typically occurs under physiological conditions, such as in phosphate-buffered saline (PBS) at neutral pH. The dye can be used in both fixed and live cells, although it is more commonly used in fixed cells due to its limited permeability in live cells .

Major Products Formed

The major product formed from the interaction of DAPI with DNA is the DAPI-DNA complex, which exhibits enhanced fluorescence. This complex is stable under various conditions, allowing for reliable visualization of DNA in different experimental setups .

Scientific Research Applications

DAPI (dihydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

DAPI (dihydrochloride) exerts its effects by binding to the minor groove of double-stranded DNA at adenine-thymine-rich regions. This binding displaces water molecules from both DAPI and the DNA minor groove, resulting in a significant enhancement of fluorescence . The fluorescence properties of DAPI make it an ideal tool for visualizing DNA in various biological samples.

Comparison with Similar Compounds

DAPI (dihydrochloride) is often compared with other DNA-binding fluorescent dyes, such as Hoechst 33342 and propidium iodide:

Hoechst 33342: Similar to DAPI, Hoechst 33342 binds to the minor groove of DNA and emits blue fluorescence.

Propidium Iodide: This dye intercalates between DNA bases and emits red fluorescence.

DAPI’s unique properties, such as its strong binding affinity for adenine-thymine-rich regions and its significant fluorescence enhancement, make it a valuable tool for DNA visualization in various research applications.

Properties

Molecular Formula |

C16H19Cl2N5O |

|---|---|

Molecular Weight |

368.3 g/mol |

IUPAC Name |

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;hydrate;dihydrochloride |

InChI |

InChI=1S/C16H15N5.2ClH.H2O/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;;;/h1-8,21H,(H3,17,18)(H3,19,20);2*1H;1H2 |

InChI Key |

UJLVGXGUAMGVEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.O.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.